![molecular formula C16H18F3NO2 B2654045 N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pivalamide CAS No. 1428364-71-9](/img/structure/B2654045.png)
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pivalamide
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Overview
Description
“N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pivalamide” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of a drug . The compound also contains a phenoxy group and a pivalamide group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a but-2-yne chain and a pivalamide group. The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating phenoxy group . The alkyne could potentially undergo addition reactions, and the amide could participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would need to be determined experimentally .Scientific Research Applications
Drug Design and Development
This compound has been studied in the context of drug design and development . Theoretical vibrational frequencies and geometric parameters have been calculated using various methods to design drugs and its derivatives . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies have been determined .
Herbicidal Activity
In the field of agriculture, this compound has shown potential as a herbicide . Some of the new compounds showed good herbicidal activity by both pre- and post-emergence applications . Especially, one of the compounds displayed a comparable pre-emergence herbicidal activity to diflufenican and a higher post-emergence herbicidal activity .
Weed Control in Wheat Fields
The compound has shown potential for weed control in wheat fields . One of the compounds was safe to wheat by both pre- and post-emergence applications, showing the compound’s potential for weed control in wheat fields .
Antiviral Activity
Indole derivatives, which this compound is a part of, have shown antiviral activity . They have been reported as antiviral agents and have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives have also shown anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .
Anticancer Activity
Another significant application of indole derivatives is their anticancer activity . This opens up possibilities for the development of new anticancer drugs .
Anti-HIV Activity
Indole derivatives have shown anti-HIV activity . They have been reported as potential anti-HIV agents .
Antioxidant Activity
Lastly, indole derivatives have shown antioxidant activity . This makes them potential candidates for the development of new antioxidant drugs .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2-dimethyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO2/c1-15(2,3)14(21)20-9-4-5-10-22-13-8-6-7-12(11-13)16(17,18)19/h6-8,11H,9-10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWVNIGVIQXIHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pivalamide |
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